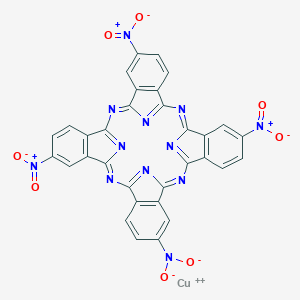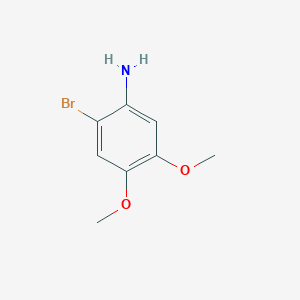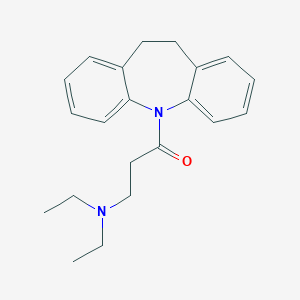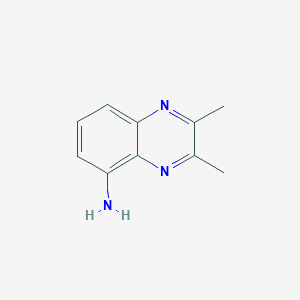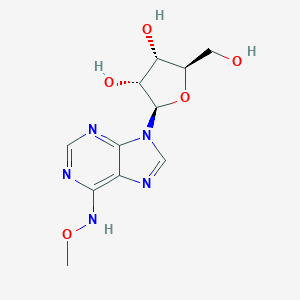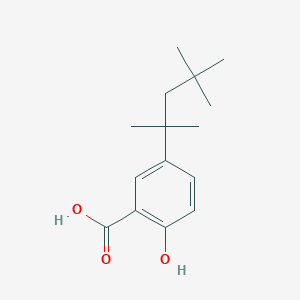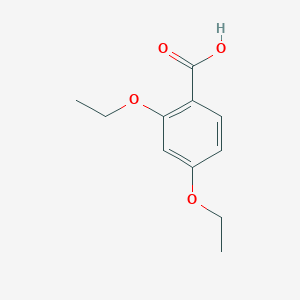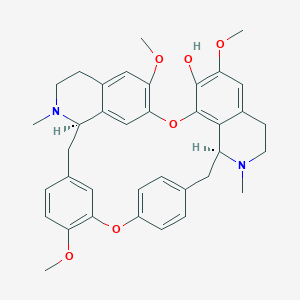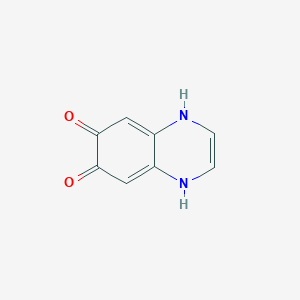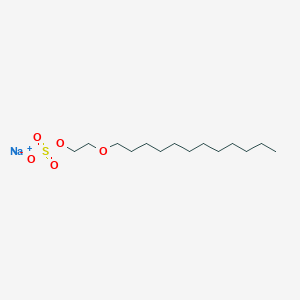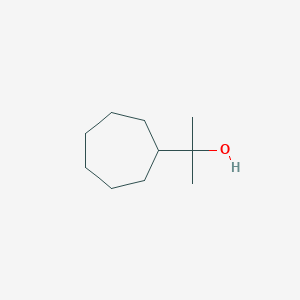
2-Cycloheptylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cycloheptylpropan-2-ol, also known as CHPO, is a cyclic tertiary alcohol that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Cycloheptylpropan-2-ol is not fully understood. However, it is believed that 2-Cycloheptylpropan-2-ol exerts its pharmacological effects through the modulation of various neurotransmitters and ion channels. 2-Cycloheptylpropan-2-ol has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the central nervous system. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Efectos Bioquímicos Y Fisiológicos
2-Cycloheptylpropan-2-ol has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits antioxidant and anti-inflammatory activities. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits analgesic and anticonvulsant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cycloheptylpropan-2-ol in lab experiments include its unique structural features, its potential applications in organic synthesis, medicinal chemistry, and material science, and its pharmacological activities. The limitations of using 2-Cycloheptylpropan-2-ol in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-Cycloheptylpropan-2-ol. One direction is to further investigate the mechanism of action of 2-Cycloheptylpropan-2-ol and its potential applications in the treatment of various neurological disorders. Another direction is to develop new synthetic routes for the preparation of 2-Cycloheptylpropan-2-ol and its derivatives. Additionally, the potential applications of 2-Cycloheptylpropan-2-ol in material science and catalysis can be further explored.
Métodos De Síntesis
The synthesis of 2-Cycloheptylpropan-2-ol can be achieved through several methods, including the Grignard reaction, reduction of ketones, and the Michael addition reaction. The Grignard reaction involves the reaction of cycloheptanone with magnesium in the presence of anhydrous ether, followed by the addition of propargyl alcohol. Reduction of ketones involves the reduction of cycloheptanone with sodium borohydride or lithium aluminum hydride. The Michael addition reaction involves the reaction of cycloheptanone with acrolein in the presence of a base, followed by the reduction of the resulting product with sodium borohydride.
Aplicaciones Científicas De Investigación
2-Cycloheptylpropan-2-ol has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-Cycloheptylpropan-2-ol has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, 2-Cycloheptylpropan-2-ol has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. In material science, 2-Cycloheptylpropan-2-ol has been used as a ligand for the synthesis of metal-organic frameworks and as a monomer for the synthesis of polymers.
Propiedades
Número CAS |
16624-02-5 |
|---|---|
Nombre del producto |
2-Cycloheptylpropan-2-ol |
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2-cycloheptylpropan-2-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,11)9-7-5-3-4-6-8-9/h9,11H,3-8H2,1-2H3 |
Clave InChI |
LFNOSERJRPEZBS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCCCCC1)O |
SMILES canónico |
CC(C)(C1CCCCCC1)O |
Sinónimos |
α,α-Dimethylcycloheptanemethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



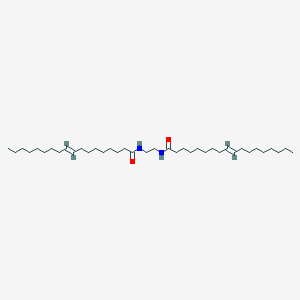
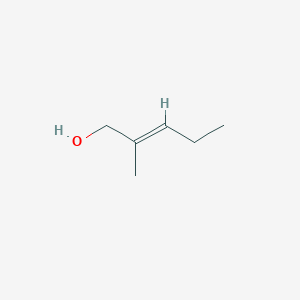
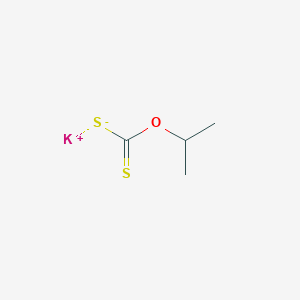
![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
